N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methanesulfonamide group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-3-1-11(2-4-12)10-24(22,23)20-13-6-8-21-14(9-13)5-7-19-21/h1-9,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGTGWHGASONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[1,5-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyrazole and pyridine derivative. The trifluoromethyl phenyl group is then introduced via a substitution reaction, followed by the addition of the methanesulfonamide group through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below based on core heterocycles, substituents, and functional groups:
Key Observations :
Key Observations :
Key Structural and Functional Differences
- Core Heterocycle : Pyrazolo[1,5-a]pyridine (target) vs. pyrimidine (most analogs) affects π-π stacking and hydrogen bonding .
- Substituent Positioning: The target’s methanesulfonamide is directly linked to the pyridine ring, whereas analogs like 6i feature amino groups at position 3.
- Synthetic Complexity : Multi-step routes for carbamate derivatives imply challenges in scaling up the target compound.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features
- Molecular Formula : C16H14F3N4O2S
- Molecular Weight : 394.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies indicate that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer progression. The compound's structural features may enhance its interaction with targets such as BRAF(V600E) and EGFR, critical in various cancer types .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | BRAF(V600E) | 12 | MCF-7 |
| Compound B | EGFR | 15 | A549 |
| This compound | Unknown | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been well-documented. For example, a study on related compounds demonstrated their ability to inhibit NF-κB transcriptional activity in THP-1 cells, indicating a promising pathway for developing anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound C | 20 | NF-κB Inhibition |
| Compound D | 25 | MAPK Pathway Modulation |
| This compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a comparative study assessing various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited stronger cytotoxic effects than cisplatin. The study highlighted the potential of these compounds to induce apoptosis through caspase activation pathways .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the synthesis and screening of pyrazolo derivatives for their ability to inhibit LPS-induced inflammation in THP-1 cells. The results indicated that several compounds effectively reduced NF-κB/AP-1 reporter activity with IC50 values below 50 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
